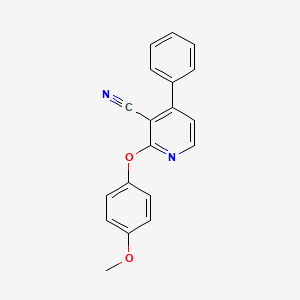![molecular formula C23H27NO3 B2400359 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate CAS No. 439096-85-2](/img/structure/B2400359.png)
4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenyl group substituted with a cyclohexanecarboxylate moiety and a 3,5-dimethylanilino group. Its complex structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethylaniline with an appropriate acylating agent to form the intermediate 2-(3,5-dimethylanilino)-2-oxoethyl compound.
Coupling Reaction: The intermediate is then coupled with 4-bromophenyl cyclohexanecarboxylate under basic conditions to form the desired product.
The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The phenyl and cyclohexanecarboxylate groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl or cyclohexanecarboxylate derivatives.
科学的研究の応用
4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl benzoate
- 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl acetate
- 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl propionate
Comparison
Compared to similar compounds, 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate is unique due to the presence of the cyclohexanecarboxylate group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, stability, and potential applications. For instance, the cyclohexanecarboxylate group may enhance the compound’s lipophilicity, affecting its biological activity and pharmacokinetic properties.
特性
IUPAC Name |
[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenyl] cyclohexanecarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-16-12-17(2)14-20(13-16)24-22(25)15-18-8-10-21(11-9-18)27-23(26)19-6-4-3-5-7-19/h8-14,19H,3-7,15H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGBGPWMPCYVFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(=O)C3CCCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2400276.png)
![1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2400277.png)



![methyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B2400284.png)


![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)


![ethyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2400293.png)


